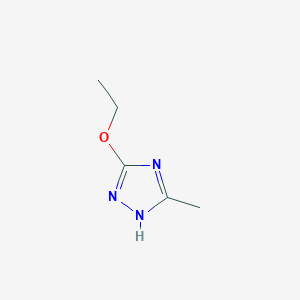

3-Ethoxy-5-methyl-4H-1,2,4-triazole

Description

Structure

3D Structure

Properties

IUPAC Name |

3-ethoxy-5-methyl-1H-1,2,4-triazole | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H9N3O/c1-3-9-5-6-4(2)7-8-5/h3H2,1-2H3,(H,6,7,8) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JCBHPAUCBLYNRL-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC1=NNC(=N1)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H9N3O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40377703 | |

| Record name | 3-ethoxy-5-methyl-1H-1,2,4-triazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40377703 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

127.14 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

89417-84-5 | |

| Record name | 3-ethoxy-5-methyl-1H-1,2,4-triazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40377703 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 89417-84-5 | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Reactivity and Mechanistic Investigations of 3 Ethoxy 5 Methyl 4h 1,2,4 Triazole

Detailed Reaction Pathways and Transformation Mechanisms

The transformation of 1,2,4-triazoles often proceeds through multicomponent reactions or cyclization of linear precursors. While specific pathways for 3-Ethoxy-5-methyl-4H-1,2,4-triazole are not detailed, general mechanisms for the synthesis of substituted 1,2,4-triazoles provide a framework for its potential transformations. These syntheses often involve the cyclization of intermediates like amidrazones. For instance, the Pellizzari synthesis involves the reaction of amides with hydrazides to form an acyl amidrazone, which then undergoes intramolecular cyclization to yield the 1,2,4-triazole (B32235) ring chemicalbook.com. Another common route is the Einhorn-Brunner synthesis, which utilizes the acid-catalyzed condensation of acyl hydrazines with primary amidines isres.org.

Transformations starting from the triazole ring can also occur. For example, the 1,2,4-triazole anion is known to be an effective catalyst for acyl transfer reactions, participating in the aminolysis and transesterification of esters nih.gov.

The mechanisms for forming 1,2,4-triazoles inherently involve key intermediates and transition states. In syntheses involving amidrazones, intermediates such as acyl amidrazones are crucial before the final cyclization and dehydration step chemicalbook.com. In other pathways, such as the reaction of hydrazonoyl hydrochlorides with oximes, a nitrilimine species is generated as a key 1,3-dipolar intermediate, which then undergoes a cycloaddition reaction frontiersin.org.

Computational studies on 1,2,4-triazole formation have helped to elucidate the associated transition states. For example, in cycloaddition reactions, the transition states for the formation of different regioisomers can be calculated to predict reaction outcomes nih.gov. While specific transition state calculations for reactions involving this compound are not available in the reviewed literature, the methodologies for such calculations are well-established youtube.com.

Plausible Intermediates in 1,2,4-Triazole Synthesis

| Intermediate Type | Precursors | Reaction Type | Reference |

|---|---|---|---|

| Acyl Amidrazone | Carboxylic Acids, Hydrazines, Amidines | Condensation/Cyclization | chemicalbook.comisres.org |

| Nitrilimine | Hydrazonoyl Halides | 1,3-Dipolar Cycloaddition | frontiersin.org |

| Diazizone Intermediate | Aldehydes, Amidrazones | Oxidative Cyclization | frontiersin.org |

Mechanistic probes such as isotope labeling are powerful tools for understanding reaction pathways. By replacing an atom with its heavier isotope (e.g., hydrogen with deuterium), chemists can trace the path of atoms through a reaction and determine which bond-breaking steps are rate-limiting by measuring the kinetic isotope effect (KIE).

Specific studies employing isotope labeling or determining kinetic isotope effects for reactions involving this compound have not been identified in the surveyed literature. Such studies would be invaluable for confirming proposed reaction mechanisms, such as the role of specific protons in cyclization or substitution reactions.

Kinetic Studies of Reactions Involving this compound

Detailed kinetic data for reactions of this compound are not widely reported. However, kinetic studies on related systems highlight the reactivity of the triazole core. For example, the 1,2,4-triazole anion, formed by deprotonation of the N-H proton, has been shown to be an active acyl transfer catalyst. Investigations into its catalytic role in the aminolysis of unactivated esters revealed a dramatic acceleration in reaction rates compared to the uncatalyzed reaction nih.gov. The reaction rates were found to be dependent on solvent polarity, with the highest initial rates observed in polar solvents like acetonitrile (B52724) and DMSO nih.gov. This suggests that kinetic analysis is a powerful tool for optimizing reactions involving the 1,2,4-triazole scaffold.

Electrophilic and Nucleophilic Reactivity of the 1,2,4-Triazole Ring System

The 1,2,4-triazole ring possesses a dualistic nature in its reactivity. The nitrogen atoms, being electron-rich, are susceptible to electrophilic attack. Conversely, the ring carbon atoms are relatively electron-deficient (π-deficient) due to their proximity to the electronegative nitrogen atoms, making them targets for nucleophilic substitution, particularly under mild conditions chemicalbook.comnih.gov.

In this compound, this inherent reactivity is modulated by the substituents:

Ethoxy Group (at C3): The oxygen atom's lone pairs can donate electron density into the ring through resonance, potentially increasing the nucleophilicity of the adjacent nitrogen atoms and slightly reducing the electrophilicity of the C3 carbon.

Methyl Group (at C5): As an alkyl group, it is weakly electron-donating through an inductive effect, which can similarly influence the electron density of the ring.

Electrophilic substitution, such as protonation or alkylation, is expected to occur preferentially at the N1 or N2 positions, as the N4 position is already substituted in the 4H-tautomer chemicalbook.comnih.gov. Nucleophilic attack would likely target the C3 and C5 positions, although this can require harsh conditions or activation of the ring, for example, by converting a hydroxyl group to a better leaving group.

General Reactivity of the 1,2,4-Triazole Ring

| Site of Attack | Type of Reagent | Expected Reaction | Reference |

|---|---|---|---|

| Ring Nitrogen Atoms | Electrophiles (e.g., H⁺, alkyl halides) | Protonation, Alkylation | chemicalbook.comnih.gov |

Regioselectivity and Stereoselectivity in Synthetic Transformations

Regioselectivity is a critical aspect of 1,2,4-triazole chemistry, particularly in synthesis. The construction of the triazole ring often allows for precise control over the placement of substituents. For example, catalyst-controlled [3+2] cycloaddition reactions of isocyanides with diazonium salts can selectively yield either 1,3-disubstituted or 1,5-disubstituted 1,2,4-triazoles depending on whether a Ag(I) or Cu(II) catalyst is used, respectively isres.orgorganic-chemistry.org. Similarly, one-pot reactions of carboxylic acids, primary amidines, and monosubstituted hydrazines can provide highly regioselective access to 1,3,5-trisubstituted 1,2,4-triazoles organic-chemistry.org.

While these methods apply to the synthesis of compounds like this compound, studies detailing the regioselectivity of subsequent reactions on this specific pre-formed ring are scarce. For electrophilic attack, such as alkylation on an N-unsubstituted precursor, the choice of base and solvent can direct the alkyl group to either the N1 or N4 position chemicalbook.com. Stereoselective transformations involving this achiral molecule would require the introduction of a chiral center or the use of a chiral catalyst.

Stability and Reactivity Profiles under Varied Chemical Conditions

The 1,2,4-triazole ring is aromatic, a property that confers significant stability ijsr.net. These compounds are generally stable and resistant to hydrolysis under moderately acidic or basic conditions researchgate.net.

Acidic Conditions: In the presence of strong acids, the basic nitrogen atoms of the triazole ring can be protonated to form a triazolium ion chemicalbook.com. Extreme acidic conditions, such as treatment with concentrated HCl, could potentially lead to hydrolysis, although the ring is generally robust researchgate.net.

Basic Conditions: The N-H proton of the 4H-1,2,4-triazole tautomer is acidic, with a reported pKa of 10.26 for the parent compound chemicalbook.com. It can be readily deprotonated by a suitable base to form the corresponding triazole anion. This anion is a potent nucleophile and is key to many reactions, including alkylations and acyl transfer catalysis chemicalbook.comnih.gov.

Oxidative/Reductive Conditions: The 1,2,4-triazole ring is generally stable to redox conditions. However, specific transformations can be achieved. For example, some synthetic routes to 1,2,4-triazoles involve an oxidative cyclization step, often mediated by catalysts like Cu(II) or ceric ammonium (B1175870) nitrate (B79036) frontiersin.org. The stability towards reduction allows for transformations on substituents without affecting the core ring, such as the reduction of a nitro group.

Summary of Stability and Reactivity

| Condition | Behavior of 1,2,4-Triazole Ring | Reference |

|---|---|---|

| Strong Acid | Protonation of ring nitrogens to form triazolium salt. | chemicalbook.com |

| Strong Base | Deprotonation of N-H to form a nucleophilic anion. | chemicalbook.com |

| General Acidity/Basicity | High stability, resistant to hydrolysis. | researchgate.net |

| Oxidative Conditions | Generally stable, but oxidative cyclization is a known synthetic route. | frontiersin.org |

Formation of Coordination Complexes and Organometallic Derivatives

Extensive searches of available scientific literature and chemical databases have revealed no specific research detailing the formation of coordination complexes or organometallic derivatives involving the compound this compound. While the broader class of 1,2,4-triazoles is well-known for its versatile coordination chemistry, acting as ligands to a wide array of metal ions, specific studies on the reactivity of this particular substituted triazole in forming such complexes are not present in the accessible literature.

The general coordinating ability of 1,2,4-triazoles stems from the presence of multiple nitrogen atoms within the heterocyclic ring, which can act as donor sites for metal centers. The substitution pattern on the triazole ring, including the presence of ethoxy and methyl groups, would be expected to influence the ligand's electronic and steric properties, and consequently, its coordination behavior. However, without specific experimental data, any discussion on the formation of complexes with this compound would be purely speculative.

Therefore, this section cannot provide detailed research findings, data tables on bond lengths, coordination numbers, or mechanistic insights into the formation of coordination complexes and organometallic derivatives of this compound due to a lack of published research on the topic.

Theoretical and Computational Studies

Quantum Chemical Calculations (e.g., Density Functional Theory (DFT), Hartree-Fock (HF))

Quantum chemical calculations are fundamental to modern chemistry, providing detailed insights into molecular properties. Methods like Density Functional Theory (DFT) and Hartree-Fock (HF) are commonly employed to study 1,2,4-triazole (B32235) systems. DFT, particularly with functionals like B3LYP, is often favored for its balance of computational cost and accuracy in describing electron correlation effects. epstem.netnih.gov These calculations are typically performed using various basis sets, such as 6-31G(d,p) or 6-311++G(d), to approximate the molecular orbitals. epstem.netresearchgate.net

The first step in most computational studies is the optimization of the molecular geometry to find the most stable three-dimensional arrangement of atoms. For 3-Ethoxy-5-methyl-4H-1,2,4-triazole, this involves determining the bond lengths, bond angles, and dihedral angles that correspond to a minimum on the potential energy surface.

Studies on related 1,2,4-triazole derivatives show that the triazole ring is essentially planar, a characteristic of its aromatic nature. chemicalbook.com The ethoxy and methyl substituents, however, introduce conformational flexibility. The orientation of the ethoxy group relative to the triazole ring is of particular interest, as different rotational isomers (conformers) will have slightly different energies and properties. Conformational analysis helps identify the most stable conformer, which is crucial for accurately predicting other molecular properties. Theoretical calculations on similar triazole structures have been used to determine these optimized geometries. epstem.net

Table 1: Representative Calculated Structural Parameters for a Substituted 1,2,4-Triazole Ring (Note: Data is illustrative, based on general findings for 1,2,4-triazole derivatives, as specific optimized geometry for this compound is not available in the cited literature.)

| Parameter | Typical Bond Length (Å) | Typical Bond Angle (°) |

|---|---|---|

| N1-N2 | ~1.38 | C5-N1-N2 |

| N2-C3 | ~1.32 | N1-N2-C3 |

| C3-N4 | ~1.36 | N2-C3-N4 |

| N4-C5 | ~1.35 | C3-N4-C5 |

| C5-N1 | ~1.33 | N4-C5-N1 |

The electronic properties of a molecule are governed by its frontier molecular orbitals: the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO energy relates to the ability of a molecule to donate an electron, while the LUMO energy indicates its ability to accept an electron. The difference between these energies, known as the HOMO-LUMO energy gap (ΔE), is a critical indicator of a molecule's chemical reactivity and kinetic stability. zsmu.edu.ua A large energy gap suggests high stability and low reactivity, whereas a small gap implies the molecule is more prone to chemical reactions. researchgate.net

For 1,2,4-triazole derivatives, DFT calculations have been used extensively to determine these values. researchgate.netntu.edu.iq The HOMO-LUMO gap can indicate the potential for intramolecular charge transfer, which is relevant to a molecule's biological activity. zsmu.edu.ua

Table 2: Calculated Frontier Molecular Orbital Energies and Energy Gap for a Representative Triazole Derivative (Note: This data is for the thione tautomer of 4-amino-5-methyl-3-mercapto-1,2,4-triazole, illustrating the typical output of such calculations.)

| Parameter | Energy (eV) |

|---|---|

| EHOMO | -6.215 |

| ELUMO | -1.573 |

| Energy Gap (ΔE) | 4.642 |

The Molecular Electrostatic Potential (MEP) surface is a valuable tool for visualizing the charge distribution of a molecule and predicting its reactivity towards electrophilic and nucleophilic attack. epstem.net The MEP map is plotted onto the molecule's electron density surface, with different colors representing different electrostatic potential values.

Red regions indicate negative electrostatic potential, rich in electrons, and are susceptible to electrophilic attack. These are typically found around electronegative atoms like nitrogen and oxygen.

Blue regions denote positive electrostatic potential, which is electron-poor and represents favorable sites for nucleophilic attack.

Green regions correspond to neutral or near-zero potential.

For this compound, the MEP surface would likely show negative potential around the nitrogen atoms of the triazole ring and the oxygen atom of the ethoxy group, identifying them as centers for electrophilic interaction.

From the HOMO and LUMO energies, several global reactivity descriptors can be calculated to quantify a molecule's reactivity. researchgate.net These descriptors provide a more quantitative picture than a simple HOMO-LUMO gap analysis.

Electronegativity (χ): Measures the ability of a molecule to attract electrons.

Chemical Potential (μ): Related to the escaping tendency of electrons from an equilibrium system. It is the negative of electronegativity (μ = -χ).

Chemical Hardness (η): Measures the resistance of a molecule to change its electron configuration. Molecules with a large HOMO-LUMO gap are considered "hard," while those with a small gap are "soft."

Chemical Softness (S): The reciprocal of chemical hardness (S = 1/η).

These parameters are typically calculated using the following equations derived from Koopmans' theorem:

χ = - (EHOMO + ELUMO) / 2

η = (ELUMO - EHOMO) / 2

Table 3: Calculated Global Reactivity Descriptors for a Representative Triazole Derivative (Note: Values are illustrative and derived from the HOMO/LUMO energies in Table 2.)

| Descriptor | Calculated Value (eV) |

|---|---|

| Electronegativity (χ) | 3.894 |

| Chemical Potential (μ) | -3.894 |

| Chemical Hardness (η) | 2.321 |

| Chemical Softness (S) | 0.431 |

Vibrational Frequency Analysis and Potential Energy Surface Mapping

Theoretical vibrational frequency analysis is performed to confirm that an optimized geometry is a true energy minimum (i.e., has no imaginary frequencies) and to predict the molecule's infrared (IR) and Raman spectra. Calculated frequencies are often scaled by an empirical factor to better match experimental results due to the approximations inherent in the computational methods. epstem.net These theoretical spectra are invaluable for interpreting experimental spectroscopic data and assigning specific vibrational modes to observed absorption bands. For this compound, key vibrational modes would include N-H stretching, C-H stretching of the methyl and ethoxy groups, C=N stretching within the triazole ring, and C-O stretching of the ethoxy group.

Molecular Dynamics (MD) Simulations (e.g., for interfacial adsorption phenomena)

While quantum chemical calculations typically focus on single, static molecules (often in a vacuum or with an implicit solvent model), Molecular Dynamics (MD) simulations study the physical movements of atoms and molecules over time. nih.gov MD simulations are particularly useful for understanding the behavior of molecules in solution, their interaction with surfaces, or their binding to biological macromolecules. pensoft.net

Prediction of Spectroscopic Properties (e.g., Theoretical NMR Chemical Shifts, IR Frequencies)

While direct experimental spectroscopic data for this compound is not extensively available in public literature, theoretical calculations can provide valuable predictions for its Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectra. Computational methods, such as Density Functional Theory (DFT) and ab initio calculations, are commonly employed for this purpose. ufv.br

Theoretical calculations for similar 1,2,4-triazole derivatives have demonstrated good agreement with experimental data. nih.gov For instance, studies on related compounds have utilized DFT methods to calculate ¹³C NMR chemical shifts, which aids in the characterization of tautomeric forms in solution. ufv.brufv.br The infrared spectra of 1,2,4-triazole compounds are characterized by specific vibrational modes. For example, the C=N stretching vibrations typically appear in the range of 1575 to 1705 cm⁻¹. ufv.br The presence of multiple bands in this region can sometimes indicate the existence of different isomeric forms in the solid state. ufv.br Furthermore, the N-H and C-H stretching frequencies, as well as various bending vibrations, contribute to the unique IR fingerprint of the molecule.

Based on the general features of related compounds, a predicted IR spectrum for this compound would exhibit characteristic bands for the triazole ring, the ethoxy group, and the methyl group. Similarly, theoretical ¹H and ¹³C NMR chemical shifts can be predicted, providing insight into the electronic environment of the different nuclei within the molecule.

Table 1: Predicted Spectroscopic Data for this compound (Illustrative)

| Spectroscopic Data Type | Predicted Feature | Approximate Range/Value |

|---|---|---|

| ¹H NMR | Chemical Shift (δ) of N-H proton | 10.0 - 13.0 ppm |

| Chemical Shift (δ) of ethoxy CH₂ | 4.0 - 4.5 ppm | |

| Chemical Shift (δ) of ethoxy CH₃ | 1.2 - 1.6 ppm | |

| Chemical Shift (δ) of methyl C₅-CH₃ | 2.2 - 2.6 ppm | |

| ¹³C NMR | Chemical Shift (δ) of C₃ (attached to ethoxy) | 160 - 170 ppm |

| Chemical Shift (δ) of C₅ (attached to methyl) | 150 - 160 ppm | |

| IR Spectroscopy | N-H stretching frequency (ν) | 3100 - 3300 cm⁻¹ |

| C-H stretching frequency (ν) | 2850 - 3000 cm⁻¹ | |

| C=N stretching frequency (ν) | 1580 - 1650 cm⁻¹ | |

| C-O stretching frequency (ν) | 1200 - 1300 cm⁻¹ |

Elucidation of Structure-Property Relationships through Computational Modeling

Computational modeling is instrumental in understanding how the specific arrangement of atoms in this compound influences its chemical and physical properties. By calculating various molecular descriptors, researchers can establish structure-property relationships.

These computational studies often involve calculating electronic properties such as the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) energies. The HOMO-LUMO energy gap is a crucial parameter that provides insights into the molecule's chemical reactivity and kinetic stability. A smaller energy gap generally suggests higher reactivity. These calculations have revealed that charge transfer can occur within similar triazole molecules. nih.gov

Furthermore, computational models can predict physicochemical properties like dipole moment, polarizability, and electrostatic potential. These properties are key to understanding the molecule's intermolecular interactions, solubility, and potential biological activity. For instance, the ability of 1,2,4-triazole compounds to form hydrogen bonds is a significant factor in their biochemical interactions. ufv.br The introduction of different substituents, such as the ethoxy and methyl groups in this case, can fine-tune these properties.

Investigation of Tautomerism and Isomerism in the 1,2,4-Triazole System

The 1,2,4-triazole ring system is known to exhibit annular tautomerism, which involves the migration of a proton between the nitrogen atoms of the heterocyclic ring. researchgate.net For a substituted 1,2,4-triazole like this compound, several tautomeric forms are possible, primarily the 1H, 2H, and 4H tautomers.

Computational studies on various 1,2,4-triazole derivatives have shown that the relative stability of these tautomers can be predicted using quantum chemical calculations. researchgate.netnih.gov In many cases, the 4H-1,2,4-triazole form has been found to be more stable than the 1H-1,2,4-triazole form. researchgate.net The relative energies of these tautomers can be influenced by the nature and position of the substituents on the triazole ring, as well as by the surrounding medium (e.g., solvent). researchgate.netnih.gov

The investigation of tautomeric equilibrium is crucial as the different tautomers can exhibit distinct chemical and biological properties. Computational methods can calculate the energy differences between the tautomers, providing an estimation of their relative populations at equilibrium. nih.gov

Table 2: Possible Tautomers of 3-Ethoxy-5-methyl-1,2,4-triazole

| Tautomer | Structure | Notes |

|---|---|---|

| 1H-3-Ethoxy-5-methyl-1,2,4-triazole | A tautomeric form where the proton is on the N1 nitrogen. | |

| 2H-3-Ethoxy-5-methyl-1,2,4-triazole | A tautomeric form where the proton is on the N2 nitrogen. |

In addition to tautomerism, the potential for rotational isomerism of the ethoxy group should also be considered, which could lead to different conformers with varying energies.

Potential Applications of 3 Ethoxy 5 Methyl 4h 1,2,4 Triazole in Advanced Materials and Chemical Technologies Excluding Medicinal/biological Applications

Applications in Materials Science

The unique molecular structure of 1,2,4-triazole (B32235) derivatives makes them versatile building blocks for a variety of materials with advanced properties.

The high nitrogen content and positive heat of formation of the 1,2,4-triazole ring are key characteristics for the development of energetic materials. Nitrogen-rich compounds can release a large amount of energy upon decomposition, producing the environmentally benign dinitrogen gas (N₂). Research into analogous compounds, such as those based on 4-amino-3-hydrazino-5-methyl-1,2,4-triazole, demonstrates the potential of the methyl-substituted triazole core in creating energetic salts with high thermal stability and detonation performance. For instance, energetic salts derived from 4-amino-3-hydrazino-5-methyl-1,2,4-triazole have shown promising detonation velocities and pressures, in some cases comparable to conventional energetic materials like RDX. mdpi.com The presence of a methyl group can also enhance the safety and decomposition temperature of these materials. mdpi.com

While specific data for 3-Ethoxy-5-methyl-4H-1,2,4-triazole is not available, the established performance of similar methyl-substituted triazoles suggests its potential as a precursor or component in the design of new energetic materials. The ethoxy group might further influence its energetic properties and stability.

Table 1: Energetic Properties of a Related Methyl-Substituted Triazole Derivative

| Compound | Detonation Velocity (m/s) | Detonation Pressure (GPa) | Thermal Decomposition Temperature (°C) |

|---|---|---|---|

| Dinitramide salt of 4-amino-3-hydrazino-5-methyl-1,2,4-triazole | 8887 | 33.9 | Not specified |

| Perchlorate salt of 4-amino-3-hydrazino-5-methyl-1,2,4-triazole | Not specified | 34.2 | Not specified |

Data extracted from studies on 4-amino-3-hydrazino-5-methyl-1,2,4-triazole and its salts. mdpi.com

The functional groups on the this compound ring, including the potential for N-H bond reactivity and the presence of the ethoxy group, allow for its integration into polymeric structures. Triazole units can be incorporated into polymer backbones or as pendant groups to impart specific properties such as thermal stability, flame retardancy, and metal-coordination capabilities. The synthesis of polymers containing 1,2,4-triazole rings has been explored for various applications, including high-performance polymers and functional materials.

1,2,4-triazole derivatives are well-documented as effective corrosion inhibitors for various metals and alloys, particularly in acidic environments. Their inhibitory action is attributed to the presence of heteroatoms (nitrogen) and π-electrons in the triazole ring, which facilitate adsorption onto the metal surface, forming a protective film. Studies on compounds like 1-(5-Methyl-1-phenyl-1H-1,2,3-triazol-4-yl)ethanone (MPTE) and Methyl 3H-2,3,5-triazole-1-formate have demonstrated high inhibition efficiencies for mild steel in hydrochloric acid solutions. semanticscholar.orgicrc.ac.ir The adsorption of these molecules on the metal surface typically follows the Langmuir adsorption isotherm, indicating the formation of a monolayer. semanticscholar.orgicrc.ac.ir

The structural similarity of this compound to these effective inhibitors suggests its potential in corrosion protection. The ethoxy and methyl groups could influence its solubility and the electronic properties of the triazole ring, thereby affecting its adsorption characteristics and inhibition efficiency.

Table 2: Corrosion Inhibition Efficiency of Related Triazole Derivatives on Mild Steel in 1 M HCl

| Inhibitor | Concentration | Inhibition Efficiency (%) | Temperature (K) |

|---|---|---|---|

| 1-(5-Methyl-1-phenyl-1H-1,2,3-triazol-4-yl)ethanone (MPTE) | 0.5 mM | 95.10 | 303 |

Data extracted from independent studies on the respective compounds. semanticscholar.orgicrc.ac.ir

The nitrogen atoms of the 1,2,4-triazole ring act as excellent coordination sites for metal ions, making triazole-based ligands highly suitable for the construction of metal-organic frameworks (MOFs) and coordination polymers. These materials have garnered significant interest due to their porous structures and potential applications in gas storage, separation, and catalysis. The bifunctional nature of ligands containing a triazole ring allows for the formation of diverse network topologies. The specific substituents on the triazole ring, such as the ethoxy and methyl groups in this compound, can influence the resulting framework's structure, porosity, and functionality.

The ability of the 1,2,4-triazole moiety to coordinate with metal ions and participate in hydrogen bonding makes it a valuable component in the design of functional materials for sensors and catalysis. Triazole-containing compounds can act as ligands that, upon complexation with specific metal ions, exhibit changes in their optical or electrochemical properties, forming the basis for chemical sensors. In catalysis, the triazole unit can serve as a ligand to stabilize and modulate the reactivity of metal centers in catalytic complexes.

Derivatives of 4H-1,2,4-triazole have shown promise in the field of organic optoelectronics due to their luminescent properties. mdpi.com Highly conjugated 4H-1,2,4-triazole derivatives have been synthesized and found to exhibit high quantum yields of fluorescence, making them suitable as emitters in organic light-emitting diodes (OLEDs). mdpi.comresearchgate.net The triazole core can be functionalized with various aromatic groups to tune the emission color and improve charge transport properties. Iridium(III) complexes incorporating 1,2,4-triazole-based ligands have also been investigated as phosphorescent emitters in OLEDs, demonstrating the potential for high efficiency. researchgate.net While specific studies on the optoelectronic properties of this compound are not prevalent, its core structure suggests that with appropriate derivatization to enhance conjugation, it could be a building block for new optoelectronic materials. nih.gov

Contributions to Data Storage Technologies

There is currently no available research directly linking this compound to data storage technologies. However, the broader family of triazole compounds has been investigated for their potential in this area due to their coordination chemistry and ability to form stable metal-organic frameworks (MOFs). These materials can exhibit interesting magnetic and optical properties, which are foundational to some data storage mechanisms. The nitrogen-rich structure of the triazole ring can facilitate the assembly of photochromic or switchable materials.

Use in Supercapacitors and Energy Storage Systems

No studies have been published concerning the application of this compound in supercapacitors or energy storage systems. The field often utilizes nitrogen-doped carbon materials to enhance electrochemical performance. While triazole derivatives can be used as nitrogen precursors in the synthesis of such materials, the specific utility of this compound for this purpose has not been explored.

Role as Intermediates in Complex Organic Synthesis

The primary and most established role of compounds like this compound is as an intermediate in organic synthesis. The triazole ring is a versatile scaffold that can be modified at its various positions. The ethoxy and methyl groups on the ring influence its reactivity and can be strategic elements in the synthesis of more complex molecules. The presence of multiple nitrogen atoms provides sites for alkylation, acylation, and coordination to metal centers.

Table 1: Potential Synthetic Transformations of this compound

| Functional Group | Potential Reaction Type | Resulting Structure |

| Triazole Ring Nitrogens | N-Alkylation, N-Arylation | Substituted triazolium salts |

| Ethoxy Group | Ether Cleavage | Hydroxytriazole derivative |

| Methyl Group | Oxidation, Halogenation | Carboxylic acid, Halomethyl derivative |

Applications in Solvent Extraction Technologies (e.g., metal ion separation)

There is no direct evidence of this compound being used in solvent extraction for metal ion separation. However, the nitrogen atoms of the 1,2,4-triazole ring are known to act as ligands for various metal ions. This chelating ability is the basis for the potential application of triazole derivatives as extractants. The selectivity and efficiency of such an extractant would depend on factors like the pH of the aqueous phase, the nature of the organic solvent, and the specific metal ions being targeted.

Utilization in Agrochemical Research (focus on chemical class, not direct biological effect)

While direct biological effects are excluded, it is noteworthy that the 1,2,4-triazole chemical class is a prominent feature in many fungicides and herbicides. From a chemical research perspective, this compound would be considered a building block for creating libraries of new potential agrochemicals. Synthetic chemists in agrochemical research would use this and similar compounds as starting materials to generate novel structures for screening. The ethoxy and methyl substituents would be part of the systematic variation in structure-activity relationship studies.

Incorporation into Ionic Liquids

The formation of ionic liquids based on this compound has not been reported. However, the 1,2,4-triazole nucleus can be quaternized to form triazolium cations. By N-alkylation of the triazole ring, it is theoretically possible to create a triazolium salt. The properties of the resulting ionic liquid, such as its melting point, viscosity, and thermal stability, would be highly dependent on the nature of the anion and the alkyl substituent.

Future Directions and Emerging Research Avenues for 3 Ethoxy 5 Methyl 4h 1,2,4 Triazole Chemistry

Design and Development of Novel, Efficient, and Sustainable Synthetic Routes

The future of synthesizing 3-Ethoxy-5-methyl-4H-1,2,4-triazole and its derivatives hinges on the development of more efficient, cost-effective, and environmentally benign methodologies. Traditional methods are giving way to modern techniques that align with the principles of green chemistry. nih.gov

Key areas of development include:

Microwave-Assisted Synthesis: Triflic anhydride (B1165640) activation followed by microwave-induced cyclodehydration presents a rapid, one-pot method for creating 3,4,5-trisubstituted 1,2,4-triazoles from secondary amides and hydrazides. organic-chemistry.org This approach significantly reduces reaction times and can improve yields compared to conventional heating.

Catalytic Oxidative Cyclization: The use of catalysts like ceric ammonium (B1175870) nitrate (B79036) in recyclable solvents such as polyethylene (B3416737) glycol offers a green and economically viable route for the oxidative cyclization of amidrazones and aldehydes to form the triazole ring. organic-chemistry.org

Metal-Free Pathways: Iodine-mediated oxidative C-N bond formation in water provides a metal-free and environmentally friendly strategy for synthesizing substituted 3-amino-1,2,4-triazoles from isothiocyanates, a methodology that demonstrates excellent substrate tolerance and scalability. organic-chemistry.org

These modern approaches promise to make the synthesis of complex triazoles like this compound more accessible and sustainable for both laboratory-scale research and potential commercial applications.

Table 1: Comparison of Synthetic Methodologies for 1,2,4-Triazoles

< Analyzed data from organic-chemistry.orgacs.org >

| Method | Key Features | Advantages | Reference |

|---|---|---|---|

| Conventional Thermal Cyclization | Heating in a solvent (e.g., aqueous NaOH) for several hours. | Well-established, simple setup. | acs.org |

| Microwave-Induced Synthesis | Use of microwave irradiation to accelerate the reaction. | Drastically reduced reaction times (minutes vs. hours), often higher yields. | organic-chemistry.orgacs.org |

| Catalytic Oxidative Cyclization | Employs a catalyst (e.g., ceric ammonium nitrate) in a green solvent. | Environmentally benign, uses recyclable reaction medium, potentially viable for commercial scale. | organic-chemistry.org |

Exploration of Advanced Functionalization and Derivatization Strategies for Tailored Properties

The true potential of the this compound scaffold lies in its capacity for targeted functionalization. Introducing new chemical groups to the core structure can precisely tune its physical, chemical, and biological properties. An efficient approach has been developed for the gram-scale synthesis of 3(5)-substituted 1,2,4-triazole-derived building blocks, which can serve as precursors for a wide array of derivatives. nih.gov

Future research will likely focus on:

Convergent Synthetic Strategies: Starting from readily available precursors like acyl hydrazides, it is possible to prepare key intermediates such as 1,2,4-triazole-3(5)-carboxylates. nih.gov These intermediates can then be converted into a diverse library of compounds including amides, nitriles, hydrazides, and hydroxamic acids. nih.gov

Regioselective N-Substitution: The triazole ring contains multiple nitrogen atoms that can be alkylated, leading to different regioisomers. mdpi.com Developing highly regioselective methods, such as using N-silyl derivatives to direct the introduction of substituents to a specific nitrogen atom, is crucial for creating pure, well-defined final products. mdpi.com

Thioether Derivatives: The introduction of a thiol group onto the triazole ring allows for subsequent reactions with various electrophiles to form thioether derivatives. This strategy has been used to synthesize novel compounds with potential applications as enzyme inhibitors. nih.govnih.gov

These strategies allow for the systematic modification of the this compound molecule, enabling the creation of new compounds with properties tailored for specific applications, from medicinal agents to advanced materials. nih.gov

Deepening Mechanistic Understanding through State-of-the-Art Experimental and Computational Techniques

A thorough understanding of the structural characteristics and reaction mechanisms of this compound is fundamental for its rational design and application. Advanced analytical and computational methods are indispensable tools in this pursuit.

X-ray Crystallography: Single-crystal X-ray diffraction provides precise information about the three-dimensional structure of these molecules. For example, analysis of the related compound 3-Ethoxy-5-phenyl-1H-1,2,4-triazole revealed details of its molecular geometry, bond angles, and the crucial role of intermolecular N-H···N hydrogen bonds in forming its crystal lattice. researchgate.net Such data is vital for understanding molecular packing and designing materials with specific solid-state properties.

Spectroscopic Analysis: Techniques like 1H NMR, 13C NMR, FTIR, and LC-MS are routinely used to confirm the structures of newly synthesized derivatives. nih.gov In-depth NMR studies can also shed light on dynamic processes, such as the existence of tautomers in solution, which can significantly influence a molecule's reactivity and biological interactions. nih.govmdpi.com

Mechanistic Studies: Investigating reaction pathways is key to optimizing synthetic conditions. Studies on the interaction of 1,2,4-triazole-3(5)-thiols with various reagents have clarified whether reactions proceed via thiol-ene additions or SN substitutions, preventing misinterpretation of product structures and enabling better reaction control. mdpi.com

By combining these experimental techniques, researchers can build a comprehensive picture of the structure-property relationships that govern the chemistry of this compound.

Predictive Modeling and Computational Design of New Derivatives with Enhanced Performance in Specific Applications

Computational chemistry has become a powerful partner to experimental work, enabling the in silico design and screening of new molecules before their synthesis. This predictive power accelerates the discovery process and reduces resource expenditure.

Molecular Docking: This technique is widely used to predict how a molecule might bind to a biological target, such as an enzyme or receptor. For 1,2,4-triazole (B32235) derivatives, docking studies have been used to understand the binding modes within the active site of enzymes like tyrosinase and aromatase, guiding the design of more potent inhibitors. nih.govnih.gov

Density Functional Theory (DFT): DFT calculations are employed to investigate the electronic structure and predict a wide range of molecular properties. This includes optimizing molecular geometries and calculating frontier molecular orbital (HOMO-LUMO) energies, which are crucial for understanding reactivity and electronic properties. nih.gov

ADME Prediction: Computational tools like SwissADME can predict the absorption, distribution, metabolism, and excretion (ADME) properties of drug candidates. ujmm.org.ua This in silico screening helps to identify derivatives of this compound with favorable pharmacokinetic profiles early in the design phase.

Nonlinear Optical (NLO) Properties: Computational methods can predict material properties. For instance, DFT has been used to calculate the linear polarizability and hyperpolarizabilities of novel 1,2,4-triazole derivatives, identifying candidates with significant NLO response for potential use in optoelectronic devices. nih.gov

Table 2: Application of Computational Techniques in 1,2,4-Triazole Research

< Analyzed data from nih.govnih.govnih.gov >

| Technique | Purpose | Predicted Properties | Potential Application | Reference |

|---|---|---|---|---|

| Molecular Docking | Predict ligand-protein binding | Binding affinity, interaction modes | Enzyme inhibition (e.g., anticancer, tyrosinase inhibitors) | nih.govnih.gov |

| Dynamic Simulation | Analyze the stability of ligand-protein complexes | Plausible binding models over time | Drug design | nih.gov |

| DFT Calculations | Investigate electronic structure and properties | HOMO-LUMO gap, hyperpolarizability, geometrical parameters | Materials science (e.g., NLO materials), reactivity analysis | nih.gov |

Investigation of Unexplored Applications in Niche Chemical and Material Technologies

While 1,2,4-triazoles are well-established in medicine and agriculture, the unique properties of scaffolds like this compound make them suitable for a range of niche technologies that remain largely unexplored. nih.gov

Future research could profitably be directed towards:

Materials Science and Nonlinear Optics (NLO): The high nitrogen content and aromaticity of the triazole ring can lead to molecules with large dipole moments and hyperpolarizabilities. Computational studies on related triazoles have shown significant NLO properties, suggesting that derivatives of this compound could be designed as components for advanced optoelectronic and photonic materials. nih.gov

Coordination Chemistry: The nitrogen atoms of the triazole ring are excellent coordination sites for metal ions. This creates opportunities to use these molecules as ligands to build novel coordination polymers and metal-organic frameworks (MOFs). nih.gov Such materials could have applications in catalysis, gas storage, or as chemical sensors.

Organocatalysis: The structural features of the triazole ring, including its ability to act as a hydrogen bond donor or acceptor, make it a candidate for use in organocatalysis, a field that uses small organic molecules to catalyze chemical reactions. nih.gov

Specialized Agrochemicals: Beyond common herbicidal or fungicidal roles, tailored derivatives could be developed for more specific functions, such as plant growth regulation or as nitrification inhibitors, leveraging the known biological activity of the triazole core. nih.gov

By looking beyond traditional applications, researchers can unlock new areas of innovation for this compound and its derivatives, contributing to advancements in a variety of technological fields.

Q & A

Q. What are the common synthetic routes for 3-Ethoxy-5-methyl-4H-1,2,4-triazole?

The synthesis typically involves cyclization reactions starting from hydrazides or thiosemicarbazides. For example, sodium salts of heterocyclic precursors (e.g., xanthines) can react with ethyl isothiocyanate, followed by intramolecular cyclization to form the triazole core . Modifications such as introducing ethoxy and methyl groups require careful selection of alkylating agents and reaction conditions (e.g., anhydrous solvents, controlled temperatures). Stepwise protocols, including purification via column chromatography, are critical for yield optimization .

Q. How is the structure of this compound confirmed experimentally?

Structural confirmation relies on a combination of spectroscopic and analytical techniques:

- IR spectroscopy identifies functional groups (e.g., C-N stretching at ~1500 cm⁻¹ for triazole rings) .

- ¹H/¹³C NMR resolves substituent positions (e.g., ethoxy protons as a triplet at δ ~1.3 ppm and methyl groups as singlets at δ ~2.5 ppm) .

- Mass spectrometry (ESI-TOF) confirms molecular ion peaks (e.g., [M+H]⁺ at m/z 170.1) .

- Elemental analysis validates stoichiometry (e.g., C, H, N within ±0.3% of theoretical values) .

Q. What are the known pharmacological properties of 1,2,4-triazole derivatives?

1,2,4-Triazoles exhibit antimicrobial, antifungal, and anti-inflammatory activities. The ethoxy and methyl substituents enhance lipophilicity, improving membrane permeability. For example, analogous compounds show inhibition of fungal 14α-demethylase (CYP51) via docking studies, suggesting potential antifungal mechanisms .

Advanced Research Questions

Q. What challenges arise in crystallographic analysis of this compound?

Crystallizing small, flexible triazoles requires slow evaporation in polar aprotic solvents (e.g., DMF/water). Challenges include:

- Disorder in the ethoxy group , resolved using SHELXL refinement with constraints .

- Twinned crystals , addressed via data integration in programs like CrysAlisPro .

- Low electron density for light atoms (e.g., H), mitigated by riding models in SHELX . ORTEP-III is recommended for visualizing thermal ellipsoids and validating geometry .

Q. How can contradictions in spectroscopic data during characterization be resolved?

Contradictions (e.g., unexpected splitting in NMR) may arise from impurities or dynamic effects. Strategies include:

- Cross-validation : Compare IR, NMR, and mass spectra with computational predictions (e.g., DFT-calculated NMR shifts) .

- Chromatographic purity checks : Use HPLC with UV detection (λ = 254 nm) to confirm >95% purity .

- Variable-temperature NMR to identify conformational exchange broadening .

Q. How to design experiments to study the biological activity of this compound?

- Molecular docking : Target enzymes like 14α-demethylase (PDB: 3LD6) using AutoDock Vina. Focus on triazole-thione interactions with heme iron .

- Enzyme assays : Measure IC₅₀ against fungal CYP51 using spectrophotometric detection of lanosterol conversion .

- Cytotoxicity screening : Use MTT assays on mammalian cell lines (e.g., HEK293) to assess selectivity .

Q. What computational methods predict the reactivity of this compound?

- DFT calculations : Optimize geometry at the B3LYP/6-311++G(d,p) level to predict electrophilic/nucleophilic sites (e.g., Fukui indices) .

- Molecular dynamics (MD) : Simulate solvation in lipid bilayers to evaluate membrane permeability .

- QSAR modeling : Correlate substituent effects (e.g., Hammett σ values) with antifungal activity .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.